Cas no 2472560-02-2 ((3R,4S)-(4-Hydroxymethyl-tetrahydro-furan-3-yl)-carbamic acid tert-butyl ester)

(3R,4S)-(4-Hydroxymethyl-tetrahydro-furan-3-yl)-carbamic acid tert-butyl ester structure
2472560-02-2 structure
Product Name:(3R,4S)-(4-Hydroxymethyl-tetrahydro-furan-3-yl)-carbamic acid tert-butyl ester
Número CAS:2472560-02-2
MF:C10H19NO4
Megavatios:217.26216340065
MDL:MFCD32664118
CID:5194774
PubChem ID:130178739
Update Time:2026-03-05

(3R,4S)-(4-Hydroxymethyl-tetrahydro-furan-3-yl)-carbamic acid tert-butyl ester Propiedades químicas y físicas

Nombre e identificación

    • (3R,4S)-(4-Hydroxymethyl-tetrahydro-furan-3-yl)-carbamic acid tert-butyl ester
    • tert-butyl N-[(3R,4S)-4-(hydroxymethyl)oxolan-3-yl]carbamate
    • AT19690
    • 1903824-66-7
    • AT19683
    • tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate
    • 2472560-02-2
    • TRANS-(4-BOC-AMINOTETRAHYDROFURAN-3-YL)METHANOL
    • (3R,4S)-3-(Boc-amino)-4-(hydroxymethyl)tetrahydrofurane
    • Rel-tert-butyl ((3R,4S)-4-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate
    • TERT-BUTYL ((3R,4S)-4-(HYDROXYMETHYL)TETRAHYDROFURAN-3-YL)CARBAMATE
    • MFCD32664118
    • SCHEMBL19069129
    • MDL: MFCD32664118
    • Renchi: 1S/C10H19NO4/c1-10(2,3)15-9(13)11-8-6-14-5-7(8)4-12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m0/s1
    • Clave inchi: RBFZUVZVPAETHZ-YUMQZZPRSA-N
    • Sonrisas: C(OC(C)(C)C)(=O)N[C@@H]1[C@@H](CO)COC1

Atributos calculados

  • Calidad precisa: 217.13140809g/mol
  • Masa isotópica única: 217.13140809g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 15
  • Cuenta de enlace giratorio: 4
  • Complejidad: 224
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 2
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 0.7
  • Superficie del Polo topológico: 67.8Ų

(3R,4S)-(4-Hydroxymethyl-tetrahydro-furan-3-yl)-carbamic acid tert-butyl ester PrecioMás >>

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